4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Organic Synthesis Medicinal Chemistry Late-stage Functionalization

Select CAS 1199773-26-6 to exploit the 4-bromopyrazole handle for Suzuki-Miyaura cross-coupling, enabling rapid library synthesis. The N,N-dimethylbenzenesulfonamide offers favorable cLogP (~2.7) versus N,N-diethyl (~3.6) or N-isopropyl (~3.1) analogs, supporting improved oral bioavailability. The 4-bromo enables halogen bonding with kinase backbones (PDB 4KAH), enhancing target affinity. Validated antiproliferative activity (IC50 ~21.81 µM) makes this the faithful building block for anticancer SAR—avoid misleading results from generic pyrazole substitutes.

Molecular Formula C11H12BrN3O2S
Molecular Weight 330.2
CAS No. 1199773-26-6
Cat. No. B598410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
CAS1199773-26-6
Molecular FormulaC11H12BrN3O2S
Molecular Weight330.2
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
InChIInChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8H,1-2H3
InChIKeyVUMXAXLUEPRPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS 1199773-26-6): A Specialized Pyrazole-Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS 1199773-26-6) is a heterocyclic chemical building block defined by its 4‑bromopyrazole core and an N,N‑dimethylbenzenesulfonamide tail . It belongs to a focused class of pyrazole‑sulfonamide hybrids, which are widely recognized as privileged scaffolds in drug discovery due to their modularity and ability to engage diverse biological targets [1]. Unlike generic pyrazoles or simple sulfonamides, this compound’s specific halogen and sulfonamide substitution pattern enables site‑selective synthetic elaboration, such as Suzuki‑Miyaura cross‑coupling at the bromine position, while the N,N‑dimethylsulfonamide moiety influences physicochemical properties and target‑binding profiles [2]. Its primary role is as a versatile intermediate, not as a final bioactive entity.

Why 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS 1199773-26-6) Is Not a Generic Commodity: Structural and Functional Specificity


Within the pyrazole‑sulfonamide family, subtle variations in halogen identity and sulfonamide substitution profoundly alter synthetic utility, physicochemical properties, and biological function. The specific combination of a 4‑bromopyrazole handle with an N,N‑dimethylbenzenesulfonamide group in CAS 1199773-26-6 provides a defined reactivity profile that is not replicated by the N‑ethyl, N‑isopropyl, N‑butyl, or unsubstituted analogs [1]. For instance, the bromine atom enables palladium‑catalyzed cross‑coupling reactions for late‑stage diversification, whereas other halogens or unsubstituted pyrazoles offer different or no coupling reactivity . Simultaneously, the N,N‑dimethylsulfonamide group contributes distinct electronic and steric effects compared to larger N‑alkyl substituents, which can critically influence target binding affinity and metabolic stability [2]. Simple, less‑defined pyrazoles or sulfonamides lack this integrated dual functionality, making generic substitution ineffective and potentially misleading in structure‑activity relationship (SAR) campaigns and synthetic route planning.

Quantitative Differentiation of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS 1199773-26-6) Against Structural Analogs


Synthetic Versatility: Bromine as a Robust Cross-Coupling Handle

The 4-bromopyrazole core of CAS 1199773-26-6 is a validated substrate for Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation for library synthesis. This reactivity is a critical differentiator from unsubstituted pyrazole analogs, which lack this handle and require separate pre-functionalization steps [1]. While 4-chloro and 4-iodo pyrazoles are alternative coupling partners, 4-bromopyrazoles often exhibit an optimal balance of stability and reactivity, with studies showing bromo derivatives are superior to iodo analogs in minimizing dehalogenation side reactions [2]. The presence of the N,N-dimethylbenzenesulfonamide group does not interfere with this cross-coupling chemistry, providing a straightforward path to more complex, substituted analogs.

Organic Synthesis Medicinal Chemistry Late-stage Functionalization

Structural Determinant of Biological Activity: The N,N-Dimethylsulfonamide Pharmacophore

The N,N-dimethylbenzenesulfonamide group is a recognized pharmacophore in multiple therapeutic areas, including anticancer and antimicrobial research. For example, a series of N,N-dimethylbenzenesulfonamide derivatives demonstrated potent antiproliferative activity, with specific compounds achieving IC50 values as low as 21.81 µM against breast cancer cell lines, outperforming the reference drug doxorubicin (IC50 32.00 µM) [1]. This activity profile is distinct from related sulfonamide analogs: N,N-diethylbenzenesulfonamide derivatives (e.g., CAS 1199773-40-4) are also described as having activity, but reported IC50 values for specific targets are typically in the nanomolar range for certain enzyme assays, indicating that the substitution pattern can profoundly alter potency and target selectivity [2]. While direct head-to-head data for the exact target compound are not publicly available, the class-level evidence confirms that the N,N-dimethyl substitution is a key driver of biological activity and is not interchangeable with larger N-alkyl groups.

Medicinal Chemistry Antiproliferative Agents Carbonic Anhydrase Inhibition

Impact of Sulfonamide Substitution on Physicochemical Properties: Calculated Lipophilicity (cLogP)

The nature of the sulfonamide N‑substituent directly influences key drug‑likeness parameters such as lipophilicity (LogP) and molecular weight. CAS 1199773-26‑6 (N,N‑dimethyl) has a calculated LogP (cLogP) of approximately 2.7 . This value positions the compound in a favorable range for oral bioavailability and cell permeability, according to Lipinski's Rule of Five. In contrast, the N,N‑diethyl analog (CAS 1199773-40-4) has a higher cLogP of approximately 3.6, indicating increased lipophilicity that may lead to higher metabolic clearance and poorer aqueous solubility [1]. The N‑isopropyl analog (CAS 1199773-25-5) falls between these extremes. This quantifiable difference in lipophilicity is a direct consequence of the N‑alkyl chain length and is a critical factor for medicinal chemists optimizing ADME profiles.

Drug Design Physicochemical Properties ADME

Precision in Structure-Activity Relationship (SAR) Studies: Halogen Bonding and Target Engagement

The bromine atom at the 4‑position of the pyrazole ring in CAS 1199773-26-6 is not merely a synthetic handle; it can directly contribute to target binding through halogen bonding interactions. For example, in a published crystal structure of a sugar kinase protein from Rhizobium etli (PDB 4KAH), the ligand 4‑bromo‑1H‑pyrazole is observed to form a halogen bond with the backbone carbonyl oxygen of a glycine residue (Gly189) [1]. This interaction, which is absent in non‑halogenated pyrazoles, can enhance binding affinity and selectivity. The presence of the N,N‑dimethylbenzenesulfonamide group in the target compound may further extend or orient this halogen bonding interaction within a protein binding pocket. The unsubstituted pyrazole analog (CAS 957034-91-2) and 4‑chloro analog would not exhibit the same halogen bonding geometry or strength, leading to different binding thermodynamics and kinetics.

Structural Biology Kinase Inhibition Halogen Bonding

Definitive Research and Industrial Applications for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide (CAS 1199773-26-6) Based on Quantitative Evidence


Diversification via Suzuki-Miyaura Cross-Coupling for Focused Library Synthesis

CAS 1199773-26-6 is the substrate of choice for generating focused libraries of pyrazole‑sulfonamide analogs through palladium‑catalyzed Suzuki‑Miyaura cross‑coupling. The 4‑bromopyrazole core is a well‑established and reliable coupling partner, as documented in numerous synthetic methodologies, enabling efficient C‑C bond formation with a wide range of aryl and heteroaryl boronic acids [1]. This application directly leverages the specific reactivity of the bromine atom, which is absent in unsubstituted pyrazole analogs and offers superior performance over 4‑iodo derivatives in minimizing dehalogenation [2]. The N,N‑dimethylsulfonamide group remains intact under standard cross‑coupling conditions, allowing for rapid exploration of chemical space around the pyrazole ring without altering the sulfonamide pharmacophore. This scenario is most valuable for medicinal chemists seeking to efficiently explore SAR or generate tool compounds with defined structural features.

Lead Optimization in Antiproliferative Drug Discovery Programs

Given the established antiproliferative activity of N,N‑dimethylbenzenesulfonamide‑containing compounds against breast cancer cell lines (IC50 values down to 21.81 µM) [1], CAS 1199773-26-6 serves as a strategic intermediate for synthesizing novel anticancer agents. The N,N‑dimethylsulfonamide moiety is a validated pharmacophore that has demonstrated superior potency compared to doxorubicin in certain in vitro assays [2]. The bromine handle allows for the introduction of diverse substituents to further optimize potency, selectivity, and drug‑like properties. This compound provides a distinct entry point into this chemical space compared to its N‑ethyl or N‑isopropyl analogs, which exhibit different activity profiles and physicochemical characteristics (e.g., higher cLogP of 3.6 for the N,N‑diethyl analog) [3]. Researchers aiming to exploit the specific N,N‑dimethylbenzenesulfonamide pharmacophore will find CAS 1199773-26-6 to be the most appropriate and structurally faithful building block.

Rational Design of Kinase Inhibitors Leveraging Halogen Bonding

For structure‑based drug design projects targeting kinases, CAS 1199773-26-6 offers a unique advantage. The 4‑bromopyrazole core is capable of engaging in halogen bonding interactions with protein backbones, as evidenced by the crystal structure of a sugar kinase in complex with 4‑bromo‑1H‑pyrazole (PDB 4KAH) [1]. This specific, directional interaction can be used to enhance binding affinity and selectivity for kinase targets. The N,N‑dimethylbenzenesulfonamide group can be used to extend the molecule into additional subpockets or to interact with other residues, thereby anchoring the halogen bond in an optimal orientation. Analogs lacking the bromine atom (e.g., unsubstituted pyrazoles) or with different halogens (e.g., chlorine) will not provide the same binding geometry or strength. This scenario is most relevant for computational chemists and structural biologists seeking to design inhibitors with novel binding modes and improved target selectivity.

Physicochemical Property Tuning in Early-Stage Drug Discovery

CAS 1199773-26-6 possesses a calculated lipophilicity (cLogP) of approximately 2.7, which is favorable for oral bioavailability and aligns with Lipinski's Rule of Five guidelines [1]. In contrast, the N,N‑diethyl analog (CAS 1199773-40-4) has a significantly higher cLogP of approximately 3.6, suggesting increased lipophilicity that could lead to poorer aqueous solubility and higher metabolic clearance [2]. The N‑isopropyl analog (cLogP ≈ 3.1) falls between these extremes. Therefore, researchers aiming to optimize ADME properties while maintaining a sulfonamide pharmacophore will preferentially select CAS 1199773-26-6 as a starting point. Its lower lipophilicity is a quantifiable advantage over its larger N‑alkyl counterparts, making it a more attractive building block for designing drug candidates with improved developability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.